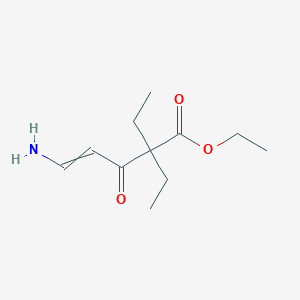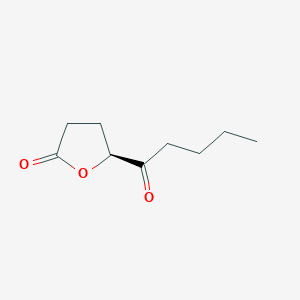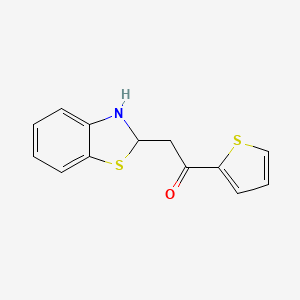
2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one is an organic compound that features a benzothiazole ring fused with a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one typically involves the condensation of a benzothiazole derivative with a thiophene derivative under specific reaction conditions. Common reagents might include acids or bases to facilitate the reaction, and solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity against certain diseases.
Industry
In industry, such compounds could be used in the development of organic semiconductors, dyes, or other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include proteins, nucleic acids, or other biomolecules, and pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)ethan-1-one
- 2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one might exhibit unique electronic properties due to the presence of both benzothiazole and thiophene rings. This could make it particularly valuable in applications requiring specific electronic or optical characteristics.
Propriétés
Numéro CAS |
83068-10-4 |
|---|---|
Formule moléculaire |
C13H11NOS2 |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C13H11NOS2/c15-10(12-6-3-7-16-12)8-13-14-9-4-1-2-5-11(9)17-13/h1-7,13-14H,8H2 |
Clé InChI |
FQGCYMFJOSAWSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(S2)CC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


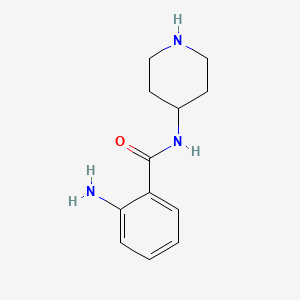



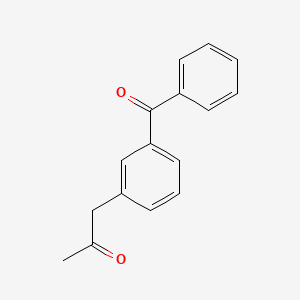
![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
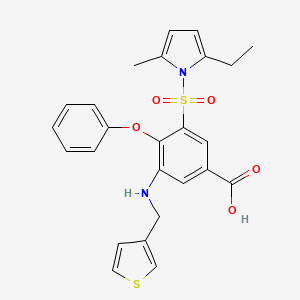
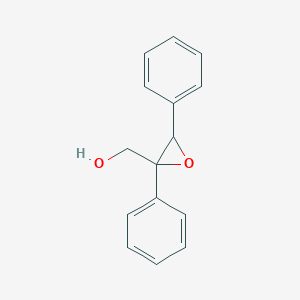
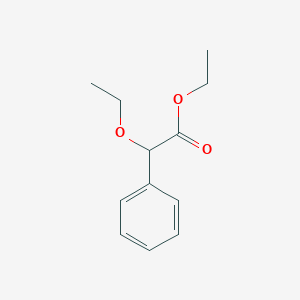
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
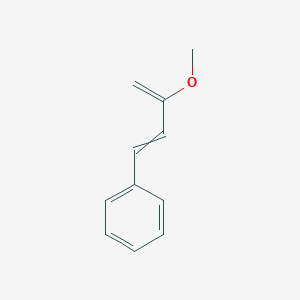
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
